Tetraammonium decachloro-mu-oxodiruthenate(4-)

Description

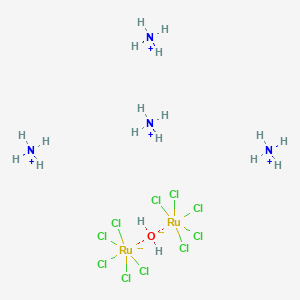

Tetraammonium decachloro-μ-oxodiruthenate(4−) is an inorganic ammonium salt with the chemical formula (NH₄)₄[Ru₂OCl₁₀] and CAS number 85392-65-0 . Its structure features two ruthenium (Ru) centers bridged by a single oxo (μ-O) ligand, surrounded by ten chloro (Cl⁻) ligands, forming a binuclear complex with an overall charge of 4−. The ammonium counterions balance this charge.

Properties

CAS No. |

85392-65-0 |

|---|---|

Molecular Formula |

Cl10H18N4ORu2 |

Molecular Weight |

646.8 g/mol |

IUPAC Name |

tetraazanium;pentachlororuthenium(2-);hydrate |

InChI |

InChI=1S/10ClH.4H3N.H2O.2Ru/h10*1H;4*1H3;1H2;;/q;;;;;;;;;;;;;;;2*+3/p-6 |

InChI Key |

UIKAZMZOOVDZCV-UHFFFAOYSA-H |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraammonium decachloro-mu-oxodiruthenate(4-) typically involves the reaction of ruthenium trichloride with ammonium chloride in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction conditions include:

Temperature: Room temperature to 80°C

Solvent: Water

Oxidizing Agent: Hydrogen peroxide or similar oxidants

Industrial Production Methods

While specific industrial production methods for tetraammonium decachloro-mu-oxodiruthenate(4-) are not widely documented, the synthesis process can be scaled up by maintaining controlled reaction conditions and using industrial-grade reagents. The crystallization process can be optimized for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetraammonium decachloro-mu-oxodiruthenate(4-) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ions.

Substitution: Chloride ions can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, nitric acid

Reducing Agents: Sodium borohydride, hydrazine

Substituting Agents: Triphenylphosphine, ethylenediamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ruthenium complexes with different ligands .

Scientific Research Applications

Tetraammonium decachloro-mu-oxodiruthenate(4-) has several scientific research applications, including:

Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.

Biological Studies: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other ruthenium-based compounds.

Mechanism of Action

The mechanism by which tetraammonium decachloro-mu-oxodiruthenate(4-) exerts its effects involves the interaction of the ruthenium centers with various molecular targets. The compound can coordinate with ligands, facilitating electron transfer and catalytic processes. In biological systems, it may interact with DNA or proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Properties :

- Oxidation State : Each Ru atom is in the +4 oxidation state, calculated as follows:

Total charge of [Ru₂OCl₁₀]⁴⁻ = 2Ru + (-2 for O) + 10(-1 for Cl) = -4 → Ru = +3. - Ligands : Chloride (Cl⁻) and μ-oxo (O²⁻) ligands create a stable coordination environment.

- Solubility : As an ammonium salt, it is likely water-soluble, a common trait for ammonium-based complexes.

This section compares Tetraammonium decachloro-μ-oxodiruthenate(4−) with structurally analogous ammonium salts of transition metals. Key criteria include oxidation state, ligand type, stability, and applications.

Structural and Chemical Comparisons

Table 1: Comparative Analysis of Selected Ammonium Salts

Key Observations:

Metal Centers and Oxidation States: Ru⁴⁺ in the ruthenate complex vs. Fe²⁺ in hexacyanoferrate and Ce⁴⁺ in cerium sulfate. The μ-oxo bridge in the ruthenate compound is absent in the other salts, influencing its binuclear structure and reactivity.

Ligand Effects: Chloride vs. Sulfate vs. Cyano: Cl⁻ is a weaker field ligand compared to CN⁻ or SO₄²⁻, affecting stability and redox behavior. Cyano ligands in hexacyanoferrate enhance kinetic inertness . Sulfate in cerium(IV) complexes stabilizes the metal in acidic media, making it suitable for volumetric analysis .

Applications: Hexacyanoferrate: Used in pigments (e.g., Prussian blue) and anti-caking agents due to CN⁻ stability . Cerium(IV) Sulfate: A well-established oxidizing agent in titrations (e.g., iron quantification) . Ruthenate Complex: Potential niche applications in oxidation catalysis or specialized redox systems, though specific studies are lacking in the evidence .

Stability and Reactivity Trends

- Thermal Stability: Ammonium salts with inert ligands (e.g., CN⁻ in hexacyanoferrate) exhibit higher thermal stability. The ruthenate compound’s Cl⁻ ligands may render it more sensitive to heat or hydrolysis.

- Ru⁴⁺ complexes are less studied but may show comparable redox activity .

Biological Activity

Overview of Tetraammonium Decachloro-mu-oxodiruthenate(4-)

Tetraammonium decachloro-mu-oxodiruthenate(4-) is a complex ruthenium compound that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. Its unique structure, characterized by a central oxo group and multiple coordinated chloride ions, contributes to its potential biological activity.

Antitumor Activity

Research has indicated that ruthenium complexes can exhibit significant antitumor properties. Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways. For instance, studies on related ruthenium complexes suggest that they can interfere with cellular respiration and induce oxidative stress, leading to cell death in cancerous cells.

Table 1: Comparison of Antitumor Activity of Ruthenium Complexes

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Tetraammonium decachloro-mu-oxodiruthenate(4-) | HepG2 | TBD | Apoptosis induction |

| [Ru(bipy)2(dppz)]^2+ | A549 | 5.0 | DNA intercalation |

| [RuCl2(p-cymene)(N^N)] | MCF-7 | 8.0 | ROS generation |

- Apoptosis Induction : Tetraammonium decachloro-mu-oxodiruthenate(4-) may induce apoptosis through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death.

- Cell Cycle Arrest : Similar compounds have been noted for their ability to arrest the cell cycle at specific phases (e.g., G1/S or G2/M), which prevents cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Ruthenium complexes can generate ROS, which can damage cellular components and trigger apoptotic pathways.

Case Studies

Several studies have focused on the biological effects of ruthenium complexes:

- Study A : Investigated the effects of a related ruthenium complex on HepG2 liver cancer cells, demonstrating significant cytotoxicity with an IC50 value of approximately 10 μM. The study attributed this effect to mitochondrial dysfunction and increased ROS levels.

- Study B : Explored the antitumor efficacy of various ruthenium-based compounds in breast cancer models, showing that these compounds could inhibit cell proliferation significantly compared to standard chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.